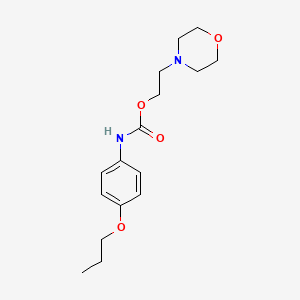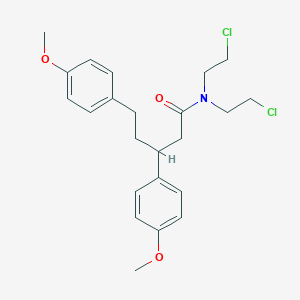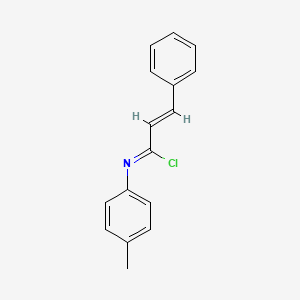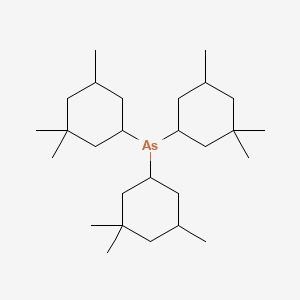
Tris(3,3,5-trimethylcyclohexyl)arsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,3,5-trimethylcyclohexyl)arsine is an organoarsenic compound with the molecular formula C27H51As. It is known for its unique structure, which includes three 3,3,5-trimethylcyclohexyl groups attached to an arsenic atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,5-trimethylcyclohexyl)arsine typically involves the reaction of arsenic trichloride with 3,3,5-trimethylcyclohexylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tris(3,3,5-trimethylcyclohexyl)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The compound can undergo substitution reactions where the 3,3,5-trimethylcyclohexyl groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield arsenic oxides, while substitution reactions may produce a variety of organoarsenic compounds .
Scientific Research Applications
Tris(3,3,5-trimethylcyclohexyl)arsine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tris(3,3,5-trimethylcyclohexyl)arsine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tris(3,3,5-trimethylcyclohexyl)arsine include other organoarsenic compounds such as:
- Triphenylarsine
- Tris(dimethylamino)arsine
- Tris(2,4,6-trimethylphenyl)arsine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes three bulky 3,3,5-trimethylcyclohexyl groups. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules .
Properties
CAS No. |
64048-98-2 |
|---|---|
Molecular Formula |
C27H51As |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
tris(3,3,5-trimethylcyclohexyl)arsane |
InChI |
InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3 |
InChI Key |
HLOMHEUCTNFDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


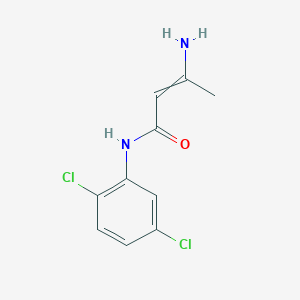
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
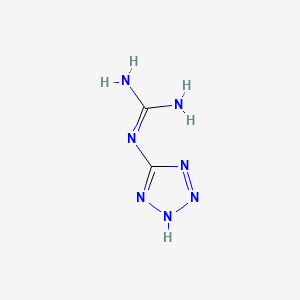
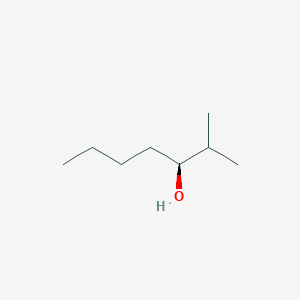
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
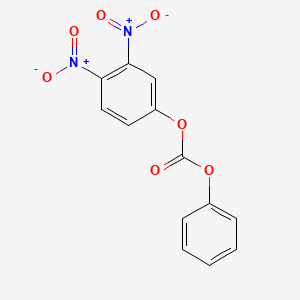


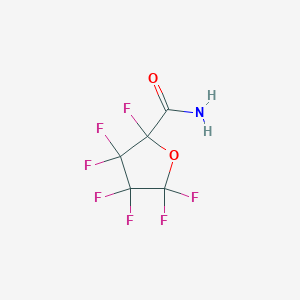
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
